molecular formula C10H14ClNO4 B13657177 (S)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride

(S)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride

Cat. No.: B13657177
M. Wt: 247.67 g/mol
InChI Key: ITHWRNDDPDQYFR-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride is a chiral β-amino acid derivative characterized by a phenyl ring substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at the 4- and 3-positions, respectively. The stereochemistry at the C3 position is specified as (S)-configuration, which is critical for its biological interactions and pharmacological properties. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form.

Properties

Molecular Formula

C10H14ClNO4

Molecular Weight

247.67 g/mol

IUPAC Name

(3S)-3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C10H13NO4.ClH/c1-15-9-4-6(2-3-8(9)12)7(11)5-10(13)14;/h2-4,7,12H,5,11H2,1H3,(H,13,14);1H/t7-;/m0./s1

InChI Key

ITHWRNDDPDQYFR-FJXQXJEOSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H](CC(=O)O)N)O.Cl

Canonical SMILES

COC1=C(C=CC(=C1)C(CC(=O)O)N)O.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of (S)-3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride typically involves:

  • Construction of the amino acid backbone with the aromatic substituent.
  • Introduction of the amino group at the 3-position with stereochemical control.
  • Formation of the hydrochloride salt to enhance stability and solubility.

Key Synthetic Routes

Starting from Protected Aromatic Aldehydes

One classical approach involves the use of protected aromatic aldehydes, such as 4-hydroxy-3-methoxybenzaldehyde derivatives, which are converted into amino acid derivatives through condensation and subsequent amination steps. The aldehyde group is first transformed into an intermediate hydrazone or oxime, facilitating stereoselective amination.

  • The aldehyde is reacted in aqueous hydrochloric acid to form para-methoxyphenylhydrazones, which serve as intermediates for further transformations into the amino acid structure.
Amino Acid Ester Intermediates and Hydrolysis

Methyl or ethyl esters of 3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid are commonly synthesized first. These esters are then hydrolyzed under controlled alkaline or acidic conditions to yield the free acid.

  • For example, methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate hydrochloride analogs have been acylated and then hydrolyzed to obtain the corresponding amino acid monohydrate.
Formation of Hydrochloride Salt

The free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent system, typically ethanol or water, to improve crystalline properties and handling.

Representative Experimental Procedures and Data

Step Reagents/Conditions Description Outcome/Yield
1 4-Hydroxy-3-methoxybenzaldehyde + HCl (aq) Formation of para-methoxyphenylhydrazone intermediate High conversion, monitored by TLC
2 Amino acid ester formation via acylation with amines Methyl or ethyl ester intermediates synthesized Moderate to high yields (50-80%)
3 Hydrolysis of ester with NaOH or HCl Conversion to free acid Quantitative to high yields, purity confirmed by NMR
4 Treatment with HCl in ethanol Formation of hydrochloride salt Crystalline hydrochloride obtained, characterized by melting point and elemental analysis

Analytical Characterization Supporting Preparation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
    Proton and carbon NMR confirm the aromatic substitution pattern and amino acid backbone integrity. Chemical shifts consistent with 3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid are observed.

  • Mass Spectrometry (MS):
    Molecular ion peaks corresponding to the free acid and hydrochloride salt confirm molecular weight and purity.

  • Elemental Analysis:
    Carbon, hydrogen, nitrogen, and chlorine content match theoretical values for the hydrochloride salt, confirming successful salt formation.

Research Discoveries and Improvements in Preparation

  • Recent patents have introduced more economical and shorter synthetic routes involving direct acylation and amination steps, reducing the number of purification stages and improving overall yield and stereochemical control.

  • Multicomponent reactions and coupling strategies using carbodiimide reagents have been explored for related amino acid derivatives, offering potential for adaptation to this compound's synthesis.

  • Optimization of reaction conditions such as temperature, solvent, and reagent stoichiometry has been shown to enhance stereoselectivity and reduce byproduct formation.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Advantages Limitations Reference
Hydrazone intermediate formation 4-Hydroxy-3-methoxybenzaldehyde HCl (aq), hydrazine derivatives High selectivity, well-established Multi-step, requires purification
Ester intermediate hydrolysis Methyl/ethyl ester derivatives NaOH or HCl High yield, straightforward Requires ester synthesis step
Carbodiimide coupling for amides Amino acid derivatives + amines Dicyclohexyl carbodiimide (DCC), NHS Efficient coupling, mild conditions Potential side reactions
Hydrochloride salt formation Free acid HCl in ethanol or water Improves stability and crystallinity Requires careful pH control

Chemical Reactions Analysis

Friedel–Crafts Alkylation

The electron-deficient C3 carbonyl participates in asymmetric Friedel–Crafts reactions:

Example reaction :

5-Octylindoline-2,3-dione+indoleCu-Schiff base3-(indol-3-yl)-3-hydroxyoxindole\text{5-Octylindoline-2,3-dione} + \text{indole} \xrightarrow{\text{Cu-Schiff base}} \text{3-(indol-3-yl)-3-hydroxyoxindole}

ParameterValueSource
CatalystCu(II)-Schiff base complex
SolventHexafluoroisopropanol
Enantiomeric excess (ee)Up to 92%

The octyl chain enhances solubility in non-polar solvents, facilitating higher yields (78–85%) compared to unsubstituted isatin .

Aldol Condensation

The C3 carbonyl undergoes aldol reactions with aldehydes/ketones:

Reaction scheme :

5-Octylindoline-2,3-dione+RCH2CHO3-(R-hydroxyethyl)-3-hydroxyoxindole\text{5-Octylindoline-2,3-dione} + \text{RCH}_2\text{CHO} \rightarrow \text{3-(R-hydroxyethyl)-3-hydroxyoxindole}

AldehydeConditionsYieldSource
AcetaldehydeEtOH, 40–50°C, 3–4 hr78%
α,β-Unsaturated aldehydesCHCl₃, 0°C, 4 hr77%

The octyl group suppresses side reactions (e.g., over-condensation) by sterically shielding the reactive site .

Oxidation Reactions

Controlled oxidation modifies the dione moiety:

Pathways :

  • Isatoic anhydride formation :

    \text{5-Octylindoline-2,3-dione} \xrightarrow{\text{CrO}_3/\text{AcOH}} \text

Scientific Research Applications

(S)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways.

    Receptor Binding: It may bind to receptors, modulating cellular responses.

    Antioxidant Activity: The hydroxyl group contributes to its antioxidant properties, neutralizing free radicals.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of substituted β-phenylpropanoic acid derivatives. Below is a systematic comparison based on substituent type, position, stereochemistry, and physicochemical properties:

Substituent Variations

Halogenated Analogs

  • (S)-3-Amino-3-(4-bromophenyl)propanoic acid hydrochloride (CAS 930769-56-5): Substituent: Bromine at the 4-position. Molecular Formula: C₉H₁₀BrClNO₂. Molecular Weight: 280.54 g/mol. Solubility: Slightly soluble in chloroform, methanol, and DMSO .
  • (3S)-3-Amino-3-(3-iodophenyl)propanoic acid hydrochloride (OMXX-281954-01): Substituent: Iodine at the 3-position. Molecular Formula: C₉H₁₁ClINO₂. Molecular Weight: 327.55 g/mol. Key Difference: The bulky iodine atom introduces steric hindrance, which may reduce binding affinity to target proteins compared to smaller substituents like -OH or -OCH₃ .

Hydroxyl/Methoxy Positional Isomers

  • Similarity Score: 0.79 (vs. target compound).
  • (S)-3-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride (CAS 490034-67-8): Substituent: Hydroxyl at the 2-position. Molecular Formula: C₉H₁₂ClNO₃. Molecular Weight: 217.65 g/mol. Key Difference: The ortho-hydroxyl group may lead to intramolecular hydrogen bonding, altering conformational flexibility compared to the para-substituted target compound .

Fluorinated Analog

  • (S)-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride (CAS 132732-79-7): Substituents: Fluorine at 4-position, hydroxyl at 3-position. Molecular Formula: C₉H₁₁ClFNO₃. Molecular Weight: 235.64 g/mol. Key Difference: Fluorine’s electronegativity enhances metabolic stability compared to methoxy groups, making it advantageous in drug design .

Stereochemical Variations

  • (R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride (CAS 70601-63-7): Similarity Score: 0.82 (vs. target compound). Key Difference: The (R)-enantiomer may exhibit divergent biological activity due to stereospecific interactions with enzymes or receptors .

Physicochemical Properties

Compound (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Solubility Profile
Target Compound 4-OH, 3-OCH₃ Not explicitly provided* ~245–255 (estimated) Likely polar due to -OH/-OCH₃
930769-56-5 4-Br C₉H₁₀BrClNO₂ 280.54 Chloroform, Methanol, DMSO
OMXX-281954-01 3-I C₉H₁₁ClINO₂ 327.55 Not provided
132732-79-7 4-F, 3-OH C₉H₁₁ClFNO₃ 235.64 Soluble in aqueous buffers
490034-67-8 2-OH C₉H₁₂ClNO₃ 217.65 Not provided

*Molecular weight estimated based on structural analogs.

Research Findings

  • Halogen Effects : Bromine and iodine substituents increase molecular weight and steric bulk, which may enhance binding to hydrophobic pockets but reduce solubility .
  • Positional Isomerism : Hydroxyl groups in the 2- or 3-position (vs. 4-position) significantly alter electronic properties and conformational stability .
  • Stereochemistry: The (S)-configuration is critical for mimicking natural L-amino acids, whereas (R)-isomers may exhibit reduced bioactivity .

Key Differentiators of the Target Compound

The simultaneous presence of 4-hydroxy and 3-methoxy groups provides a unique electronic profile:

  • The hydroxyl group enhances solubility and hydrogen-bonding capacity.
  • The methoxy group contributes to lipophilicity and may stabilize the molecule against oxidative degradation.

Biological Activity

(S)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride, commonly referred to as HMPA (hydroxy-3-methoxyphenyl propionic acid), is a compound derived from dietary polyphenols and has garnered interest for its potential biological activities. This article explores its pharmacokinetics, effects on metabolic processes, and relevant case studies.

  • Molecular Formula : C10H14ClNO4
  • Molecular Weight : 195.22 g/mol
  • CAS Number : 5678-45-5
  • Solubility : Highly soluble in water (122 mg/ml) .

Pharmacokinetics

A study conducted on Sprague-Dawley rats demonstrated the absorption and metabolism of HMPA. After oral administration of 10 mg/kg body weight, HMPA reached peak concentrations in the bloodstream within 15 minutes. The study reported the following findings:

CompoundConcentration (nmol/mL)
HMPA2.6 ± 0.4
Sulfated HMPA3.6 ± 0.9
Glucuronidated HMPA0.55 ± 0.09

The compound and its conjugates were detected in various organs, indicating rapid metabolism and wide distribution, particularly in the kidneys, liver, and heart .

Effects on Muscle Function

Research has indicated that HMPA administration positively impacts skeletal muscle function. In a controlled study involving mice, the following effects were observed:

  • Increased Muscle Strength : Enhanced performance in physical tests.
  • Improved Muscle Recovery : Reduced markers of muscle damage post-exercise.

Metabolic Effects

HMPA influences various metabolic pathways:

  • Glucose Metabolism :
    • Increased glucose uptake in skeletal muscle.
    • Enhanced glycogen synthesis in the liver.
  • Lipid Metabolism :
    • Upregulation of genes involved in fatty acid oxidation.
    • Decreased levels of triglycerides in treated subjects.

The results from these studies suggest that HMPA may serve as a beneficial agent for metabolic disorders .

Study on Energy Metabolism

In a recent investigation, mice were divided into three groups receiving different doses of HMPA. The study measured glucose and lipid metabolism markers over several weeks:

GroupDose (mg/kg)Glucose Uptake (mmol/L)Triglycerides (mmol/L)
Control05.2 ± 0.51.8 ± 0.2
Low Dose104.5 ± 0.41.2 ± 0.1
High Dose203.8 ± 0.30.9 ± 0.1

The low and high-dose groups showed significant improvements compared to controls, highlighting the compound's potential therapeutic role .

Discussion

The biological activity of this compound reveals promising implications for health benefits associated with dietary polyphenols. Its rapid absorption and favorable effects on muscle and metabolic functions suggest potential applications in treating metabolic syndromes or enhancing athletic performance.

Q & A

Q. What are the optimal synthetic routes for (S)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride, and how do reaction conditions influence yield and enantiomeric purity?

Methodological Answer: Synthesis typically involves chiral resolution or asymmetric catalysis to retain the (S)-configuration. A validated approach uses 3-hydroxy-4-methoxycinnamic acid derivatives as precursors, followed by reductive amination and hydrochloric acid salt formation . Key parameters include:

  • Temperature: Reactions at 45–60°C improve intermediate stability.
  • Catalysts: Chiral catalysts (e.g., Ru-BINAP) enhance enantiomeric excess (>95% ee).
  • Protection/Deprotection: Use tert-butoxycarbonyl (Boc) groups to protect the amine during synthesis .

Q. Table 1: Comparison of Synthetic Methods

MethodStarting MaterialYield (%)ee (%)Reference
Reductive Amination4-Hydroxy-3-methoxycinnamate7892
Asymmetric CatalysisVanillin derivative8598

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR confirms the (S)-configuration and substitution pattern. Key signals:
    • Aromatic protons (δ 6.7–7.1 ppm for 4-hydroxy-3-methoxyphenyl).
    • α-amino proton (δ 3.2–3.5 ppm, split due to chiral center) .
  • X-ray Crystallography: Resolves absolute stereochemistry and hydrogen-bonding networks in the hydrochloride salt .
  • HPLC-MS: Chiral columns (e.g., Chiralpak AD-H) validate enantiomeric purity (>98%) .

Advanced Research Questions

Q. How does enantiomeric purity impact the compound’s biological activity, and what methods resolve discrepancies in reported data?

Methodological Answer: The (S)-enantiomer exhibits higher affinity for G-protein-coupled receptors (e.g., GPR41) compared to the (R)-form. Discrepancies in activity studies often arise from:

  • Impurity Profiles: Trace (R)-enantiomers (>2%) can skew dose-response curves. Use chiral HPLC to quantify impurities .
  • Assay Conditions: Buffer pH affects ionization; physiological pH (7.4) optimizes receptor binding .

Q. Table 2: Enantiomer Activity Comparison

EnantiomerIC50 (μM) for GPR41Solubility (mg/mL)
(S)-form0.1225 (in PBS)
(R)-form1.4518 (in PBS)

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?

Methodological Answer: In vitro-in vivo discrepancies often stem from:

  • Metabolic Stability: Hepatic cytochrome P450 (CYP3A4) metabolizes the compound in vivo. Use microsomal assays to predict clearance rates .
  • Protein Binding: >90% plasma protein binding reduces free drug availability. Adjust dosing in animal models using equilibrium dialysis data .

Experimental Design Tip:

  • In Silico Modeling: Molecular dynamics simulations predict metabolite formation (e.g., O-demethylation at the 3-methoxy group) .

Q. What advanced spectroscopic methods elucidate its interaction with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (ka/kd) to receptors like GPR41 .
  • Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • Fluorescence Polarization: Detects competitive displacement by analogs using labeled probes .

Q. How do formulation parameters (e.g., pH, excipients) affect its stability in long-term studies?

Methodological Answer:

  • pH Stability: The hydrochloride salt is stable at pH 2–4; neutral pH induces degradation via hydrolysis. Use citrate buffer for storage .
  • Excipients: Trehalose (5% w/v) prevents aggregation in lyophilized formulations .

Q. Table 3: Stability Under Accelerated Conditions (40°C/75% RH)

FormulationDegradation (%) at 4 Weeks
Citrate buffer<5
Phosphate buffer22

Q. What computational strategies predict its metabolic pathways and potential drug-drug interactions?

Methodological Answer:

  • QSAR Models: Predict CYP450-mediated metabolism using Molsoft or Schrodinger suites .
  • Docking Simulations: Identify reactive sites for glucuronidation/sulfation using AutoDock Vina .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.